2-Amino-4-chloro-5-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-iodobenzaldehyde: is a chemical compound with the following structure:
C7H4ClIO
It combines an aldehyde group (benzaldehyde) with amino, chloro, and iodo substituents. This compound is of interest due to its unique combination of functional groups.Preparation Methods
Synthetic Routes::
Halogenation of 2-Aminobenzaldehyde: Start with 2-aminobenzaldehyde and selectively introduce chlorine and iodine atoms using appropriate halogenating agents.
Sandmeyer Reaction: Convert 2-aminobenzaldehyde to its diazonium salt and then replace the amino group with chlorine or iodine using copper salts.
Vilsmeier-Haack Reaction: React 2-aminobenzaldehyde with phosphorus oxychloride (POCl₃) to form the chlorinated intermediate, followed by treatment with iodine.
Direct Synthesis: Combine 2-amino-4-chlorobenzaldehyde and iodine in the presence of a suitable oxidizing agent.
Industrial Production:: Industrial-scale production typically involves the Vilsmeier-Haack reaction or direct synthesis methods.
Chemical Reactions Analysis
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄).
Reduction: Reduction of the aldehyde group yields the corresponding alcohol (2-amino-4-chloro-5-iodobenzyl alcohol).
Substitution: The chlorine and iodine atoms can undergo substitution reactions with nucleophiles.
Common Reagents: Sodium hydroxide (NaOH), hydrazine (N₂H₄), and Grignard reagents.
Major Products: The main products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity due to its unique substitution pattern.
Medicine: Explored for antitumor or antimicrobial properties.
Industry: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H5ClINO |
---|---|
Molecular Weight |
281.48 g/mol |
IUPAC Name |
2-amino-4-chloro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H5ClINO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 |
InChI Key |
ZJEVBMKKOGRNDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.